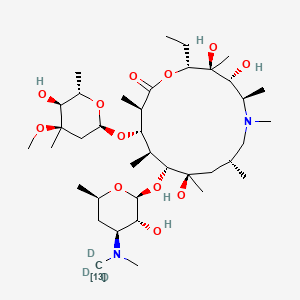

Azithromycin-13C-d3

CAS No.:

Cat. No.: VC16666456

Molecular Formula: C38H72N2O12

Molecular Weight: 753.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H72N2O12 |

|---|---|

| Molecular Weight | 753.0 g/mol |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

| Standard InChI | InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3 |

| Standard InChI Key | MQTOSJVFKKJCRP-OZSFILQVSA-N |

| Isomeric SMILES | [2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]2(C)O)C)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

| Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |

Introduction

Chemical and Structural Characteristics of Azithromycin-13C-d3

Molecular Architecture and Isotopic Labeling

Azithromycin-13C-d3 contains three deuterium atoms and one ¹³C isotope strategically incorporated into the methyl groups of the desosamine sugar moiety . This labeling pattern preserves the parent compound's macrocyclic lactone structure while creating a 4 Da mass shift relative to unlabeled azithromycin (C₃₈H₇₂N₂O₁₂, MW 748.98 g/mol) . The isotopic substitution occurs at positions minimally affecting molecular polarity, ensuring co-elution with native azithromycin during reverse-phase chromatography .

Physicochemical Properties

Comparative analysis with unlabeled azithromycin reveals nearly identical physicochemical profiles, as shown in Table 1:

Table 1: Comparative Physicochemical Properties of Azithromycin and Azithromycin-13C-d3

The preserved solubility characteristics allow Azithromycin-13C-d3 to mimic the extraction behavior of native drug molecules during sample preparation .

Synthetic Pathways and Isotopic Incorporation

¹³C and Deuterium Labeling Strategies

Synthesis involves microbial biotransformation using Streptomyces erythraeus cultures supplemented with ¹³C-enriched methylamine-d₃ precursors . This biological incorporation method ensures site-specific labeling at the N-methyl groups of the desosamine sugar, achieving >99% isotopic purity . Post-fermentation purification employs sequential crystallization from ethanol-water mixtures, maintaining the compound's stability through pH-controlled conditions (pH 6.8-7.2) .

Quality Control Parameters

Batch analysis certificates typically include:

-

Isotopic enrichment: ≥99% ¹³C and ≥98% deuterium incorporation

-

Chemical purity: ≥98% by HPLC-UV (210 nm)

-

Residual solvents: <0.1% ethanol by gas chromatography

Analytical Applications in Bioavailability Studies

UHPLC-MS/MS Quantification in Pediatric Plasma

A validated method (2022) employs Azithromycin-13C-d3 as internal standard with the following parameters :

-

Chromatography:

-

Column: C18 (2.1 × 50 mm, 1.7 μm)

-

Mobile Phase A: 0.1% acetic acid + 3 mM NH₄OAc in H₂O

-

Mobile Phase B: 0.1% acetic acid + 3 mM NH₄OAc in ACN/MeOH/H₂O (47.5:47.5:5)

-

Gradient: 20-95% B over 4 minutes

-

-

Mass Transitions:

-

Azithromycin: m/z 749.6 → 591.5

-

Azithromycin-13C-d3: m/z 753.6 → 595.5

-

Method Validation Data

Table 2: Validation Parameters for Pediatric Plasma Assay

| Parameter | Result |

|---|---|

| Linear Range | 0.5-500 ng/mL |

| LLOQ | 0.5 ng/mL (CV 12.3%) |

| Intra-day Precision | 4.1-8.7% RSD |

| Inter-day Precision | 6.9-13.7% RSD |

| Accuracy | 99.5-110.8% |

| Matrix Effect | 98-100% |

| Recovery | 95.2-102.4% |

This method demonstrated negligible ion suppression (<2%) when using Azithromycin-13C-d3 compared to structural analogs .

Emerging Applications in Precision Medicine

Pediatric Dose Optimization

Population pharmacokinetic models using Azithromycin-13C-d3 data revealed:

-

2.3-fold higher clearance in children vs. adults

-

Age-dependent volume of distribution (Vd): 25 L/kg (neonates) vs. 18 L/kg (adolescents)

Therapeutic Drug Monitoring

Critical pharmacokinetic thresholds established:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume